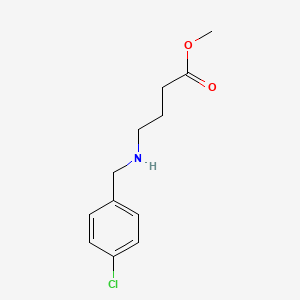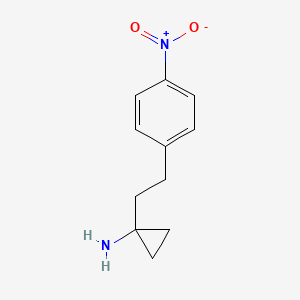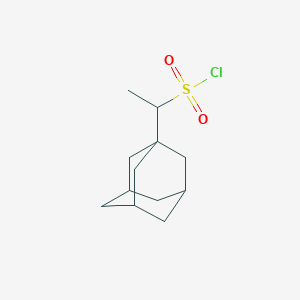
2-Oxo-1,2,3,6-Tetrahydropyrimidine-4,6-Dicarboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxo-1,2,3,6-Tetrahydropyrimidine-4,6-Dicarboxylic Acid is a nitrogen-rich heterocyclic compound that has gained significant attention in various fields of research due to its unique chemical structure and diverse biological activities This compound is a derivative of pyrimidine, a prevalent N-heteroaromatic compound with two nitrogen atoms in its backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1,2,3,6-Tetrahydropyrimidine-4,6-Dicarboxylic Acid can be achieved through various methods. One common approach involves the Biginelli reaction, a multicomponent reaction that combines ethyl acetoacetate, benzaldehyde, and urea under acidic conditions. This reaction typically proceeds in the presence of a catalyst such as lactic acid or zinc chloride, and the reaction conditions can be optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound often involves the use of eco-friendly and cost-effective methods. For instance, the use of bio-based green catalysts and solvent-free conditions has been explored to minimize environmental impact and reduce production costs. The scalability of these methods makes them suitable for large-scale production .
化学反応の分析
Types of Reactions
2-Oxo-1,2,3,6-Tetrahydropyrimidine-4,6-Dicarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can yield tetrahydropyrimidine derivatives with different functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve mild temperatures and the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions include substituted tetrahydropyrimidines, which can exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties .
科学的研究の応用
2-Oxo-1,2,3,6-Tetrahydropyrimidine-4,6-Dicarboxylic Acid has numerous applications in scientific research:
Chemistry: It serves as a key building block for the synthesis of various heterocyclic compounds.
Biology: The compound exhibits significant biological activities, making it a valuable tool for studying enzyme inhibition and receptor interactions.
Medicine: It has potential therapeutic applications, including antimicrobial, antiviral, and anticancer activities.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals
作用機序
The mechanism of action of 2-Oxo-1,2,3,6-Tetrahydropyrimidine-4,6-Dicarboxylic Acid involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of enzymes such as β-glucuronidase, which plays a role in the metabolism and excretion of toxic substances. The compound’s ability to interact with specific receptors and enzymes makes it a valuable tool for studying biochemical pathways and developing new therapeutic agents .
類似化合物との比較
Similar Compounds
Diethyl 6-Aryl-2-Oxo-1,2,3,6-Tetrahydropyrimidine-4,5-Dicarboxylates: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
Ethyl 6-Methyl-2-Oxo-4-Phenyl-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate: This compound has a similar pyrimidine backbone but differs in the position and type of substituents
Uniqueness
2-Oxo-1,2,3,6-Tetrahydropyrimidine-4,6-Dicarboxylic Acid is unique due to its specific substitution pattern and the presence of both oxo and carboxylic acid functionalities. These features enhance its reactivity and make it a versatile compound for various applications in research and industry .
特性
分子式 |
C6H6N2O5 |
|---|---|
分子量 |
186.12 g/mol |
IUPAC名 |
2-oxo-3,4-dihydro-1H-pyrimidine-4,6-dicarboxylic acid |
InChI |
InChI=1S/C6H6N2O5/c9-4(10)2-1-3(5(11)12)8-6(13)7-2/h1-2H,(H,9,10)(H,11,12)(H2,7,8,13) |
InChIキー |
WVCOMWPLPGATRR-UHFFFAOYSA-N |
正規SMILES |
C1=C(NC(=O)NC1C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![rac-1-[(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropyl]methanaminehydrochloride,trans](/img/structure/B13526945.png)


![Methyl1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13526974.png)
![(6-(Tert-pentyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine](/img/structure/B13526982.png)






